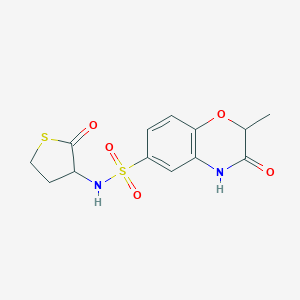
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and toll-like receptor (TLR) pathways. By inhibiting BTK, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide disrupts the survival and proliferation of cancer cells and modulates the immune response in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments include its high potency, selectivity, and oral bioavailability. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, the limitations of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide research. One potential area of research is the development of combination therapies that involve 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and other targeted therapies or immunotherapies. Another area of research is the evaluation of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in clinical trials for various types of cancer, autoimmune diseases, and inflammatory disorders. Finally, the identification of biomarkers that can predict the response to 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment may also be an important area of research.
Méthodes De Synthèse
The synthesis of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction of 2-amino-4-methyl-6-nitrophenol with 3-chloro-2-hydroxypropylsulfonamide, followed by reduction with sodium borohydride to yield 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. The purity of the compound is then improved through recrystallization and other purification techniques.
Applications De Recherche Scientifique
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has shown promising results in inhibiting the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, and solid tumors. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment.
Propriétés
Nom du produit |
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
Formule moléculaire |
C13H14N2O5S2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-methyl-3-oxo-N-(2-oxothiolan-3-yl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C13H14N2O5S2/c1-7-12(16)14-10-6-8(2-3-11(10)20-7)22(18,19)15-9-4-5-21-13(9)17/h2-3,6-7,9,15H,4-5H2,1H3,(H,14,16) |
Clé InChI |
FIDIHYAGUPTABQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
SMILES canonique |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)
![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)
![N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)

![N-[3-(pentafluorophenoxy)propyl]thiophene-2-carboxamide](/img/structure/B270529.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-3-methylbenzamide](/img/structure/B270530.png)
![2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B270533.png)
![(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid](/img/structure/B270534.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)
![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)
![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)
![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)